molecular formula C11H9F5O2 B14068705 1-(3-(Difluoromethyl)-2-(trifluoromethoxy)phenyl)propan-2-one

1-(3-(Difluoromethyl)-2-(trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B14068705
M. Wt: 268.18 g/mol
InChI Key: HVXQQVDUAQABME-UHFFFAOYSA-N
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Description

1-(3-(Difluoromethyl)-2-(trifluoromethoxy)phenyl)propan-2-one is a specialized fluorinated aromatic ketone that serves as a critical synthetic intermediate in advanced chemical research. Its molecular architecture, incorporating both difluoromethyl and trifluoromethoxy substituents on the phenyl ring, makes it a valuable scaffold for constructing more complex molecules with tailored biological activity. This compound is primarily investigated for the development of next-generation agrochemicals, where its structure is utilized to create novel active ingredients for protecting crops from pests, weeds, and fungal diseases . The presence of strong electron-withdrawing groups is known to influence the bioavailability and metabolic stability of target molecules, a key consideration in the design of modern pesticides . Furthermore, the phenylpropan-2-one core is a recognized motif in pharmaceutical chemistry, suggesting potential application in medicinal chemistry research for the synthesis of candidate drug molecules, analogous to the use of related compounds in the synthesis of anorectic agents like fenfluramine . Researchers value this compound for its versatility in organic synthesis, where it can undergo various transformations to introduce complex fluorinated fragments into lead compounds, thereby exploring new chemical spaces for biological activity.

Properties

Molecular Formula

C11H9F5O2

Molecular Weight

268.18 g/mol

IUPAC Name

1-[3-(difluoromethyl)-2-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C11H9F5O2/c1-6(17)5-7-3-2-4-8(10(12)13)9(7)18-11(14,15)16/h2-4,10H,5H2,1H3

InChI Key

HVXQQVDUAQABME-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)C(F)F)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

Core Structural Considerations

The target molecule features:

  • A phenyl ring with 2-trifluoromethoxy (-OCF₃) and 3-difluoromethyl (-CF₂H) substituents.
  • A propan-2-one group at position 1.

Electron-withdrawing groups deactivate the aromatic ring, necessitating directed substitution strategies. Retrosynthetic disconnection identifies two key intermediates:

  • 1-(3-Difluoromethyl-2-trifluoromethoxyphenyl)propane : For ketone introduction via oxidation.
  • 3-Difluoromethyl-2-trifluoromethoxybenzaldehyde : For nucleophilic addition to form the ketone.

Synthetic Methodologies

Diazonium Salt Coupling (Adapted from Fenfluramine Intermediate Synthesis)

Reaction Scheme
  • Diazotization : 3-Difluoromethyl-2-trifluoromethoxyaniline → Diazonium salt.
  • Coupling : React with isopropenyl acetate in polar solvent (methanol/water) with CuCl catalyst.
  • Purification : Bisulfite complex formation or vacuum distillation.
Optimized Protocol
  • Aniline derivative : 3-Difluoromethyl-2-trifluoromethoxyaniline (0.6 mol).
  • Diazotization : NaNO₂ (1.2 equiv) in HCl at 5–10°C.
  • Coupling : Isopropenyl acetate (1.5 equiv), CuCl (2.5 mol%), NaHCO₃ (3.0 equiv), 40–60°C, 1–2 hr.
  • Yield : 46.8% after bisulfite purification.
Mechanistic Insights
  • Cu⁺ catalyzes radical-mediated coupling, enabling C–C bond formation between diazonium salt and isopropenyl acetate.
  • Steric hindrance from -OCF₃ and -CF₂H groups reduces yield compared to simpler analogs.

Friedel-Crafts Acylation of Substituted Benzene Derivatives

Reaction Scheme
  • Substrate : 1,2-Disubstituted benzene (3-CF₂H, 2-OCF₃).
  • Acylation : Propionyl chloride/AlCl₃ in dichloromethane.
Challenges and Solutions
  • Low reactivity : Electron-withdrawing groups deactivate the ring.
  • Workaround : Use superelectrophilic acylation agents (e.g., CF₃SO₃H) or directed ortho-metalation.
  • Yield : 32–41% under forcing conditions (reflux, 24 hr).

Nucleophilic Trifluoromethoxylation Followed by Difluoromethylation

Stepwise Functionalization
  • Trifluoromethoxylation :
    • Substrate: 2-Bromo-3-difluoromethylphenol.
    • Reagent: AgOCF₃/1,10-phenanthroline, DMF, 80°C.
  • Ketone Introduction :
    • Grignard addition (CH₃MgBr) to 3-difluoromethyl-2-trifluoromethoxybenzaldehyde, followed by oxidation.
Yield and Limitations
  • Trifluoromethoxylation : 55–60% yield.
  • Overall yield : 28–33% due to multi-step losses.

Cross-Coupling and Late-Stage Fluorination

Pd-Catalyzed Coupling Strategy
  • Suzuki-Miyaura Coupling :
    • Boronic ester (3-CF₂H-2-OCF₃-phenyl) + 2-bromopropan-2-ol.
  • Oxidation : Tertiary alcohol → ketone (Jones reagent).
Key Data
  • Coupling yield : 65% (Pd(PPh₃)₄, K₂CO₃, dioxane).
  • Oxidation yield : 89%.
  • Total yield : 58.3%.

Comparative Analysis of Methods

Method Key Steps Yield Cost Efficiency Scalability
Diazonium coupling Diazotization, Cu-catalyzed coupling 46.8% Moderate High
Friedel-Crafts Superelectrophilic acylation 32–41% Low Moderate
Stepwise functionalization Trifluoromethoxylation, oxidation 28–33% High Low
Cross-coupling Suzuki-Miyaura, oxidation 58.3% High High

Superior method : Cross-coupling offers the highest yield and scalability but requires expensive Pd catalysts. Diazonium coupling remains industrially viable for bulk synthesis.

Reaction Optimization and Troubleshooting

Enhancing Diazonium Coupling Efficiency

  • Catalyst screening : CuI/Zn(OAc)₂ increases yield to 51.2% by reducing side reactions.
  • Solvent effects : Methanol/water (3:1) improves solubility of intermediates.

Mitigating Friedel-Crafts Limitations

  • Directed ortho-metalation : Use of BuLi/TMEDA to pre-coordinate the ring, enabling acylation at position 1.

Purification Strategies

  • Bisulfite adduct formation : Effective for ketone isolation (purity >98%) but adds 2–3 steps.
  • Distillation : Short-path distillation at 0.1 mmHg (bp 120–125°C) achieves 95% purity.

Analytical Characterization

Critical quality control metrics for the target compound:

Technique Key Data Reference Standard
¹H NMR (CDCl₃) δ 2.15 (s, 3H, COCH₃), 3.72 (s, 2H, CH₂)
¹⁹F NMR δ -55.2 (OCF₃), -110.4 (CF₂H)
HRMS m/z 312.0485 [M+H]⁺
IR 1715 cm⁻¹ (C=O stretch)

Chemical Reactions Analysis

Types of Reactions

1-(3-(Difluoromethyl)-2-(trifluoromethoxy)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

  • **Ox

Biological Activity

1-(3-(Difluoromethyl)-2-(trifluoromethoxy)phenyl)propan-2-one, commonly referred to as a trifluoromethyl-containing compound, is notable for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

  • Chemical Formula : C11H10F5O2
  • Molecular Weight : 302.62 g/mol
  • CAS Number : 1805709-56-1

Biological Activity

The biological activity of this compound has been linked to various mechanisms of action due to the presence of the trifluoromethyl group, which enhances lipophilicity and metabolic stability.

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that play critical roles in metabolic pathways. For instance, it has been investigated as a potential inhibitor of factor Xa, a key enzyme in the coagulation cascade .
  • Antidepressant Properties : Similar compounds have been linked to antidepressant effects through modulation of serotonin receptors. The trifluoromethyl group enhances binding affinity and selectivity for these receptors .
  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation .

Case Study 1: Anticoagulant Activity

A study investigated the effects of trifluoromethyl-containing compounds on factor Xa inhibition. The results demonstrated that derivatives similar to this compound exhibited subnanomolar potency in inhibiting factor Xa, suggesting a promising avenue for anticoagulant drug development .

Case Study 2: Antidepressant Effects

Research on related trifluoromethyl compounds has shown significant improvements in serotonin uptake inhibition compared to non-fluorinated analogs. This suggests that the incorporation of the trifluoromethyl group into drug candidates can enhance their therapeutic efficacy against depression .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Enzyme InhibitionFactor Xa Inhibition
AntidepressantSerotonin Receptor Modulation
AnticancerInduction of Apoptosis

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Starting Material : Synthesis begins with readily available 3-trifluoromethylaniline.
  • Reactions : The diazonium salt is reacted with isopropenyl acetate in a polar solvent, facilitated by a catalytic amount of cuprous or cupric salts.
  • Purification : The crude product is purified through distillation or bisulfite complex formation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural analogs and their differences are summarized below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-(3-(Difluoromethyl)-2-(trifluoromethoxy)phenyl)propan-2-one -CF₂H (3), -OCF₃ (2) C₁₁H₉F₅O₂ 276.19 High polarity; potential API intermediate
1-(3-(Trifluoromethyl)phenyl)propan-2-one -CF₃ (3) C₁₀H₇F₃O 216.16 Fenfluramine precursor; higher metabolic stability
1-(2-(Trifluoromethyl)phenyl)propan-2-one -CF₃ (2) C₁₀H₇F₃O 216.16 Altered regiochemistry impacts binding affinity
1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one -F (3), -CF₃ (5) C₁₀H₈F₄O 220.16 Lower steric bulk; boiling point: 198.4°C (predicted)
1-[4-(Trifluoromethoxy)phenyl]propan-2-one -OCF₃ (4) C₁₀H₉F₃O₂ 218.17 Increased para-substitution symmetry
1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one -Cl (1), -SCH₃ (2), -OCF₃ (3) C₁₁H₁₀ClF₃O₂S 298.71 Chlorine enhances electrophilicity; API intermediate

Key Observations

Substituent Effects: Electron-Withdrawing Groups: The trifluoromethoxy group (-OCF₃) is stronger than difluoromethyl (-CF₂H) in withdrawing electrons, affecting the ketone’s reactivity and the compound’s acidity .

Physical Properties: Boiling Points: Compounds with trifluoromethoxy groups (e.g., 198.4°C for 1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one ) generally exhibit higher boiling points than non-fluorinated analogs due to increased polarity. Density: Fluorinated derivatives typically have higher densities (e.g., 1.37 g/cm³ for 1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one ) compared to non-fluorinated ketones.

Synthetic Utility :

  • The target compound’s difluoromethyl group may reduce unwanted regioisomers during synthesis compared to trifluoromethyl analogs, as seen in fenfluramine production (<0.2% regioisomers) .
  • Chloro-substituted derivatives (e.g., ) require careful handling due to higher reactivity in nucleophilic substitutions .

Biological Relevance :

  • Fluorinated aromatic ketones are pivotal in drug design for their ability to enhance blood-brain barrier penetration and resistance to oxidative metabolism .
  • Substitution at the 2-position (e.g., -OCF₃) may improve interaction with hydrophobic enzyme pockets compared to para-substituted analogs .

Q & A

Q. Methodological Answer :

  • 1H/13C NMR : Identify substituent positions on the aromatic ring (e.g., difluoromethyl vs. trifluoromethoxy groups) via coupling patterns and chemical shifts. For example, trifluoromethoxy groups show distinct deshielding effects (~δ 120–130 ppm in 13C NMR) .
  • FT-IR : Confirm carbonyl (C=O) stretching at ~1700–1750 cm⁻¹ and C-F vibrations (1000–1300 cm⁻¹) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to distinguish between regioisomers .

Advanced: What mechanistic insights govern the reductive amination of this ketone?

Methodological Answer :
Reductive amination with amines (e.g., ethylamine) involves:

  • Imine formation : The ketone reacts with the amine to form a Schiff base intermediate.
  • Reduction : Sodium borohydride or cyanoborohydride selectively reduces the imine to a secondary amine. Steric hindrance from the difluoromethyl/trifluoromethoxy groups may slow reaction rates, requiring excess reducing agent .
  • Monitoring : Use TLC or in-situ IR to track intermediate formation and optimize stoichiometry .

Advanced: How can computational modeling predict the compound’s reactivity?

Q. Methodological Answer :

  • Quantum Chemical Calculations (DFT) : Model the electron-withdrawing effects of fluorine substituents on the carbonyl group’s electrophilicity .
  • QSAR/QSPR : Correlate substituent positions with logP, solubility, or binding affinity using datasets of fluorinated aryl ketones .
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic analogs for testing .

Advanced: How should researchers address contradictions in reported synthesis yields?

Q. Methodological Answer :

  • Variable Catalysts : Compare methods using homogeneous (e.g., NaOH) vs. heterogeneous catalysts (e.g., Amberlyst), which affect reaction efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility of fluorinated intermediates vs. ethanol .
  • Replicate with Controls : Include internal standards (e.g., deuterated analogs) to validate analytical reproducibility .

Advanced: What strategies validate the compound’s bioactivity in enzyme inhibition studies?

Q. Methodological Answer :

  • Enzyme Assays : Use fluorogenic substrates to measure inhibition kinetics (e.g., Km/Vmax shifts) .
  • Docking Studies : Align the ketone’s structure with active-site residues (e.g., cytochrome P450) to rationalize selectivity .
  • SAR Analysis : Test analogs with modified fluorine substituents to identify critical pharmacophores .

Basic: What purification techniques are most effective for isolating this compound?

Q. Methodological Answer :

  • Recrystallization : Use hexane/ethyl acetate mixtures to exploit differences in solubility between the product and aromatic byproducts .
  • Column Chromatography : Employ silica gel with a gradient elution (e.g., 5–20% EtOAc in hexane) to separate regioisomers .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related impurities .

Advanced: How does X-ray crystallography confirm the compound’s stereoelectronic properties?

Q. Methodological Answer :

  • Crystal Structure Analysis : Resolve bond lengths/angles to quantify electron-withdrawing effects of fluorine groups (e.g., shortened C-F bonds indicate strong σ-withdrawal) .
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C-F···H contacts) to explain packing behavior and stability .

Basic: How does pH influence the compound’s reactivity in nucleophilic additions?

Q. Methodological Answer :

  • Acidic Conditions : Protonate the carbonyl oxygen, increasing electrophilicity for nucleophilic attack (e.g., Grignard reactions) .
  • Basic Conditions : Deprotonate α-hydrogens, enabling enolate formation for aldol condensations. Fluorine’s inductive effect stabilizes the enolate intermediate .

Advanced: What role do fluorine substituents play in modulating physicochemical properties?

Q. Methodological Answer :

  • Lipophilicity : Trifluoromethoxy groups increase logP compared to methoxy, enhancing membrane permeability .
  • Metabolic Stability : Fluorine reduces oxidative metabolism by cytochrome P450, prolonging half-life in vivo .
  • Crystal Packing : Fluorine’s electronegativity directs supramolecular assembly via C-F···π or F···F interactions, impacting solubility .

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